

Check Availability & Pricing

# Cefquinome Sulfate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Cefquinome sulfate |           |  |  |  |
| Cat. No.:            | B1141994           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cefquinome is a fourth-generation aminothiazolyl cephalosporin developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, high stability against  $\beta$ -lactamases, and a zwitterionic structure facilitating rapid cell penetration, cefquinome represents a significant advancement in veterinary antimicrobial therapy. This technical guide provides an in-depth overview of the discovery and history of **cefquinome sulfate**, detailed analysis of its synthesis pathways, comprehensive quantitative data on its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed experimental protocols relevant to its study and application.

# **Discovery and History**

Cefquinome was developed by the German pharmaceutical company Hoechst AG during the 1980s as a veterinary-specific, fourth-generation cephalosporin.[1] The primary goal was to create an antibiotic with a broad spectrum of activity and enhanced stability against the growing threat of bacterial β-lactamase enzymes. It was first approved for use and launched in Germany and the United Kingdom in 1993 and 1994, under the trade names Cobactan® and Cephguard®, respectively.[1] Subsequently, Intervet (now part of MSD Animal Health) continued its development, notably for the treatment of bovine respiratory disease.[2] Cefquinome is not approved for human use.[2]



## **Chemical Synthesis Pathways**

The synthesis of **cefquinome sulfate** is a multi-step process that builds upon the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA). The key to cefquinome's enhanced properties lies in the specific modifications at the C-7 and C-3 positions of the cephem nucleus. Several synthetic routes have been patented, primarily starting from either 7-ACA or a related third-generation cephalosporin, cefotaxime.

#### **Synthesis Route Starting from 7-ACA**

A prevalent synthesis strategy begins with 7-ACA and involves the sequential introduction of the C-3 and C-7 side chains.



Click to download full resolution via product page

**Diagram 1:** Synthesis of **Cefquinome Sulfate** from 7-ACA.

#### This pathway involves:

- Protection: The amino and carboxyl groups of the 7-ACA starting material are protected, often using silylating agents like hexamethyldisilazane.[3]
- C-3 Side Chain Addition: The protected 7-ACA is reacted with 5,6,7,8-tetrahydroquinoline in the presence of trimethyliodosilane (TMSI) and an acid binder such as N,N-diethylaniline. This "one-pot" reaction forms the key intermediate, 7-amino cefquinome (7-ACQ).[3][4]
- C-7 Side Chain Acylation: The 7-amino group of 7-ACQ is acylated by reacting it with an activated ester of the C-7 side chain, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid (AEactive ester).[3][5]



• Salt Formation and Purification: The resulting cefquinome base is then treated with sulfuric acid, followed by crystallization (e.g., from isopropanol) to yield the final **cefquinome sulfate** product.[1][3]

## **Synthesis Route Starting from Cefotaxime**

An alternative route utilizes the existing third-generation cephalosporin, cefotaxime, as the starting material.



Click to download full resolution via product page



#### **Diagram 2:** Synthesis of **Cefquinome Sulfate** from Cefotaxime.

#### This pathway involves:

- Silylation: The carboxylic acid group of cefotaxime is protected as a silyl ester using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
- Iodination: The silyl ester intermediate is treated with trimethylsilyl iodide (TMSI) to form an allylic iodide at the C-3' position.[2]
- Quaternization: The allylic iodide reacts with 5,6,7,8-tetrahydroquinoline to form the quaternary ammonium group characteristic of cefquinome. This typically results in a dihydriodide salt.[6]
- Anion Exchange: The dihydriodide salt is converted to the sulfate salt, often through the use of an anion-exchange resin or by direct reaction with sulfuric acid, followed by purification and crystallization.[1][6]

# Quantitative Data Physicochemical Properties



| Property          | Value                                                                                                                                                                                                                       | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | (6R,7R)-7-[[(2Z)-2-(2-amino-<br>1,3-thiazol-4-yl)-2-<br>methoxyiminoacetyl]amino]-8-<br>oxo-3-(5,6,7,8-<br>tetrahydroquinolin-1-ium-1-<br>ylmethyl)-5-thia-1-<br>azabicyclo[4.2.0]oct-2-ene-2-<br>carboxylate;sulfuric acid | [7]          |
| Molecular Formula | C23H26N6O9S3                                                                                                                                                                                                                | [7]          |
| Molar Mass        | 626.7 g/mol                                                                                                                                                                                                                 | [7][8]       |
| CAS Number        | 118443-89-3                                                                                                                                                                                                                 | [8]          |
| Appearance        | White to pale yellowish-white crystalline powder                                                                                                                                                                            | [9]          |
| Melting Point     | 161-166 °C                                                                                                                                                                                                                  | [10]         |
| Solubility        | DMSO: 30 mg/mL; DMF: 10<br>mg/mL; DMSO:PBS (pH 7.2)<br>(1:4): 0.2 mg/mL                                                                                                                                                     | [8]          |
| UV λmax           | 267-268 nm                                                                                                                                                                                                                  | [2][8]       |

#### **Pharmacokinetic Parameters**

Cefquinome is administered parenterally and exhibits pharmacokinetic properties that vary across species. It is characterized by low protein binding and is primarily excreted unchanged in the urine.[2]



| Species                | Route   | Dose           | T½<br>(elimina<br>tion) | Cmax                    | Tmax   | Bioavail<br>ability<br>(F) | Referen<br>ce(s) |
|------------------------|---------|----------------|-------------------------|-------------------------|--------|----------------------------|------------------|
| General                | IM/IV   | -              | ~2.5 h                  | -                       | -      | ~87%                       | [2]              |
| Camels                 | IV      | 1 mg/kg        | 3.15 h                  | -                       | -      | -                          | [11]             |
| IM                     | 1 mg/kg | 6.68 h         | 3.2<br>μg/mL            | 0.82 h                  | 85.5%  | [11]                       |                  |
| Chickens               | IV      | 2 mg/kg        | 1.29 h                  | -                       | -      | -                          | [12]             |
| IM                     | 2 mg/kg | 1.35 h         | 3.04<br>μg/mL           | -                       | 95.8%  | [12]                       |                  |
| Pigs<br>(disease<br>d) | IM      | 2 mg/kg        | 7.34 h<br>(T>MIC)       | 11.49<br>(Cmax/M<br>IC) | -      | -                          | [13]             |
| Sheep                  | IM      | 2 mg/kg        | 9.03 h                  | 1.80<br>μg/mL           | 2.61 h | -                          | [14]             |
| Goats                  | IM      | 2 mg/kg        | 10.14 h                 | 1.88<br>μg/mL           | 2.62 h | -                          | [14]             |
| Foals                  | IM      | 1 mg/kg        | 4.16 h                  | 0.89<br>μg/mL           | 2.16 h | 43.9%                      | [15]             |
| Lactating<br>Cows      | IMM     | 75<br>mg/gland | 5.69 h                  | 51.8<br>μg/mL           | -      | -                          | [4]              |

T½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; IM: Intramuscular; IV: Intravenous; IMM: Intramammary.

# Pharmacodynamic Properties (Minimum Inhibitory Concentrations)

Cefquinome demonstrates potent in vitro activity against a wide range of veterinary pathogens.



| Pathogen                         | MIC₅₀ (μg/mL)        | MIC <sub>90</sub> (μg/mL)       | MIC Range<br>(μg/mL) | Reference(s) |
|----------------------------------|----------------------|---------------------------------|----------------------|--------------|
| Staphylococcus<br>aureus         | -                    | 0.5                             | 1 - 16 (MRSA)        | [8][16]      |
| Streptococcus suis               | 0.06                 | 0.25                            | -                    | [17]         |
| Haemophilus<br>parasuis          | 0.125                | 1.0                             | 0.0075 - 8           | [12][13]     |
| Escherichia coli                 | -                    | -                               | 0.015 - 0.5          | [8]          |
| Salmonella spp.                  | -                    | -                               | 0.06 - 0.5           | [8]          |
| Bovine Mastitis Pathogens        | Low MICs reported    | Low MIC <sub>90</sub> values    | -                    | [18]         |
| Bovine<br>Pneumonia<br>Pathogens | Low MICs<br>reported | Low MIC <sub>90</sub><br>values | -                    | [18]         |

## **Mechanism of Action**

As a  $\beta$ -lactam antibiotic, cefquinome's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[19][20]

Click to download full resolution via product page

#### **Diagram 3:** Mechanism of Action of Cefquinome.

- Penetration: Cefquinome's zwitterionic structure allows for rapid penetration through the porin channels of the outer membrane of Gram-negative bacteria.[2]
- Binding: In the periplasmic space, the β-lactam ring of cefquinome covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[7] PBPs are essential enzymes (transpeptidases) for the final steps of peptidoglycan synthesis.



- Inhibition: This irreversible binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[7][20]
- Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.
   [20]

A key feature of cefquinome is its high resistance to hydrolysis by many common plasmid- and chromosomally-mediated  $\beta$ -lactamases, which are enzymes produced by bacteria to inactivate  $\beta$ -lactam antibiotics.[2]

# Experimental Protocols Synthesis: Purification and Crystallization of Cefquinome Sulfate

This protocol is adapted from patent literature describing the final purification steps.





Click to download full resolution via product page

Diagram 4: Workflow for Cefquinome Sulfate Purification.



- Dissolution & Ion Exchange: Crude cefquinome dihydriodide (e.g., 85g) is dissolved in a
  biphasic mixture of distilled water (e.g., 300mL) and ethyl acetate (e.g., 500mL) containing a
  weak base anion-exchange resin (e.g., 150mL). The mixture is stirred at room temperature
  for approximately 30 minutes to facilitate the exchange of iodide for sulfate and dissolve the
  solids.[6]
- Phase Separation: The layers are allowed to separate. The aqueous layer (bottom) containing the cefquinome is collected.
- Washing: The aqueous layer is washed with an organic solvent like toluene (e.g., 400mL) to remove organic impurities.
- Decolorization: The aqueous layer is treated with activated carbon (e.g., 0.5g) for about 1 hour with stirring to remove colored impurities, followed by filtration.[5]
- Acidification & Precipitation: The clear filtrate is cooled (e.g., to 10°C), and the pH is carefully adjusted to 1.5-2.0 by the dropwise addition of 6M sulfuric acid.[5]
- Crystallization: An anti-solvent, such as isopropanol or ethanol, is added until the alcohol content reaches >60%. The solution is cooled (e.g., 0-5°C) and held for several hours (e.g., 10 hours) to allow for complete crystallization.[1]
- Isolation: The resulting crystalline solid is collected by suction filtration, washed with cold absolute ethanol, and dried under vacuum to yield pure **cefquinome sulfate**.[6]

#### **Analysis: Stability-Indicating RP-HPLC Method**

This method is suitable for the quantitative determination of **cefquinome sulfate** in the presence of its degradation products.[2][21]

- Instrumentation: High-Performance Liquid Chromatograph with UV detection.
- Column: LiChroCART RP-18 (5 μm particle size, 125 mm x 4 mm) or equivalent C18 column.
   [2][22]
- Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).[2][22]



• Flow Rate: 1.0 mL/min.

Column Temperature: 40°C.[19]

Detection Wavelength: 265-268 nm.[2][19]

Injection Volume: 5-20 μL.[19][23]

• Diluent: HPLC grade water.[19]

Procedure:

- Prepare standard solutions of cefquinome sulfate of known concentrations (e.g., 20-160 μg/mL) in the diluent.
- Prepare sample solutions by accurately weighing and dissolving the test material in the diluent to a known concentration.
- Inject the standard and sample solutions into the HPLC system.
- The retention time for cefquinome sulfate is typically around 4.2 minutes under these conditions.[19]
- Quantify the amount of cefquinome sulfate in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

# Pharmacokinetic Study Protocol (Adapted from Bovine Studies)

This protocol outlines a typical workflow for determining the pharmacokinetic profile of cefquinome in a target animal species.





Click to download full resolution via product page

**Diagram 5:** Experimental Workflow for a Pharmacokinetic Study.



- Animal Selection and Acclimation: Healthy target animals (e.g., lactating dairy cows) are selected and acclimated to the study conditions. Animals are typically fasted for ~12 hours prior to drug administration.[23]
- Drug Administration: Cefquinome sulfate is administered at a specific dose and route (e.g., a single 75 mg intramammary infusion per gland).[3][4]
- Sample Collection: Blood or target fluid (e.g., milk) samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours post-administration).[3][23]
- Sample Processing: Blood samples are collected in heparinized tubes and centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma. All samples are stored frozen (e.g., -20°C) until analysis.[23]
- Drug Extraction: The drug is extracted from the biological matrix. A common method involves protein precipitation by adding a solvent like acetonitrile (e.g., 0.9 mL acetonitrile to 0.3 mL plasma), vortexing, and centrifuging to obtain a clear supernatant.[23]
- Quantification: The concentration of cefquinome in the extracted samples is determined using a validated analytical method, such as HPLC-UV or the more sensitive LC-MS/MS.[3]
   [11]
- Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters (AUC, Cmax, Tmax, T½, etc.) using appropriate models (e.g., non-compartmental or compartmental analysis).[15]

## **Minimum Inhibitory Concentration (MIC) Determination**

MIC testing is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is standard.[8][10]

 Prepare Inoculum: A standardized suspension of the bacterial isolate to be tested is prepared in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a turbidity equivalent to a 0.5 McFarland standard.



- Prepare Dilutions: Serial two-fold dilutions of **cefquinome sulfate** are prepared in the broth in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the organism (e.g., 0.0075 to 32 μg/mL).[17]
- Inoculate Plate: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours. For fastidious organisms like
   Streptococcus suis, incubation may require an atmosphere of 5% CO<sub>2</sub>.[17]
- Read Results: The MIC is determined as the lowest concentration of cefquinome that completely inhibits visible bacterial growth.[10] Quality control is performed using reference strains like E. coli ATCC 25922.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CN101787038A Preparation method of cefquinome sulfate Google Patents [patents.google.com]
- 2. Stability-indicating HPLC method for the determination of cefquinome sulfate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of Cefquinome Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]
- 4. Frontiers | Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk [frontiersin.org]
- 5. CN103193799A Chemical synthesis method of cefquinome sulphate Google Patents [patents.google.com]
- 6. CN101050220A Method for preparing Cefquinome sulfate of antibiotics of animal Google Patents [patents.google.com]
- 7. researcherslinks.com [researcherslinks.com]

#### Foundational & Exploratory





- 8. In Vivo Pharmacokinetics/Pharmacodynamics of Cefquinome in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion | PLOS One [journals.plos.org]
- 9. EP300 Wikipedia [en.wikipedia.org]
- 10. Practical Guide to Interpretation of Antimicrobial Susceptibility Test WSAVA 2017 Congress - VIN [vin.com]
- 11. camelsandcamelids.com [camelsandcamelids.com]
- 12. Evidence for Establishing the Clinical Breakpoint of Cefquinome against Haemophilus Parasuis in China PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102002058B Synthetic method of cefquinome sulfate Google Patents [patents.google.com]
- 14. Ester synthesis by acylation [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Susceptibility Breakpoint for Cefquinome against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wormsandgermsblog.com [wormsandgermsblog.com]
- 19. irjpms.com [irjpms.com]
- 20. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of Cefquinome Sulfate Proliposome and its Pharmacokinetics in Rabbit -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefquinome Sulfate: A Technical Guide to its Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141994#cefquinome-sulfate-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com